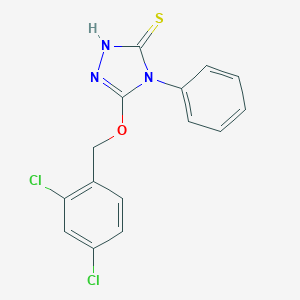

3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Descripción

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methoxy]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c16-11-7-6-10(13(17)8-11)9-21-14-18-19-15(22)20(14)12-4-2-1-3-5-12/h1-8H,9H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBEQJSQNZWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)NN=C2OCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-phenyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

3-((2,4-Dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry : For molecular weight determination.

These methods ensure that the compound is accurately synthesized and characterized for further studies.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance:

- In vitro Studies : The compound has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus cereus | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

| Cell Line | Cytotoxic Effect |

|---|---|

| HCT116 | Significant |

| MCF7 | Moderate |

| HUH7 | Low |

The compound exhibited significant cytotoxicity against HCT116 cells, indicating its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated the antimicrobial activity of synthesized triazole derivatives similar to this compound. Results indicated strong activity against several pathogens, supporting its use in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, researchers found that modifications to the triazole structure enhanced its cytotoxic effects on specific cancer cell lines. This suggests a pathway for optimizing the compound for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione involves the inhibition of key enzymes and pathways in microorganisms or cancer cells. The compound can interact with the fungal enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This leads to increased membrane permeability and cell death .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Triazole-thione derivatives differ primarily in substituents at positions 3 and 3. Key analogs include:

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The C=S stretch in triazole-thiones typically appears near 1220–1245 cm⁻¹ (e.g., 1228 cm⁻¹ in compound 6c ). The target compound’s C=S peak is expected in this range.

- NMR Data: Aromatic protons in analogs like 6h () resonate at δ 6.86–8.87 ppm, while NH protons appear near δ 9.5–9.8 ppm . The dichlorobenzyloxy group in the target compound would likely deshield adjacent protons, shifting signals upfield compared to non-chlorinated analogs.

- Thermal Stability : Adamantyl-substituted triazole-thiones () exhibit high thermal stability due to rigid structures, whereas benzyloxy groups may lower melting points via increased flexibility .

Crystallographic and Tautomeric Behavior

- Thione vs. Thiol Tautomers : X-ray studies () confirm the thione form is predominant in triazole derivatives, stabilized by resonance and hydrogen bonding .

- Crystal Packing : Bulky substituents like adamantyl () induce dense packing, while planar groups (e.g., benzoxazole in 6c) facilitate π-stacking .

Data Tables

Actividad Biológica

3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound exhibits a complex molecular structure characterized by a triazole ring and a dichlorobenzyl ether moiety. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazole-3-thiones, including our compound of interest, demonstrate significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds derived from 1,2,4-triazole-3-thione exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | IGR39 | 12.5 |

| Triazole Derivative B | MDA-MB-231 | 15.0 |

| Triazole Derivative C | Panc-1 | 20.0 |

Among these, Triazole Derivative A was found to be the most potent against melanoma cells with an IC50 value of 12.5 µM , indicating its potential as an effective anticancer agent .

Antiviral Activity

The antiviral properties of triazole derivatives have also been investigated. For instance, a study focused on the antiviral activity against herpes simplex virus showed promising results for compounds similar to our target compound. The incorporation of specific substituents on the triazole ring enhanced antiviral efficacy significantly.

Comparative Analysis of Antiviral Activity

| Compound | Virus Type | Selectivity Index |

|---|---|---|

| Compound X | Herpes Simplex Virus | >50 |

| Compound Y | Herpes Simplex Virus | >40 |

The selectivity index indicates that these compounds are less toxic to host cells while effectively inhibiting viral replication .

Antimicrobial and Other Activities

In addition to anticancer and antiviral activities, triazole derivatives have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that compounds with thione functionalities exhibit enhanced antifungal and antibacterial activities compared to their parent structures.

Antimicrobial Efficacy Table

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative D | Staphylococcus aureus | 32 µg/mL |

| Triazole Derivative E | Escherichia coli | 16 µg/mL |

These findings suggest that the presence of the triazole ring and thione group contributes significantly to the antimicrobial potency of these compounds .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Many triazoles function by inhibiting enzymes critical for cell division and viral replication.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of microbial cell membranes.

Q & A

Q. What are the standard synthetic routes for preparing 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione?

The compound is typically synthesized via cyclization reactions. For example, hydrazide precursors react with thiocarbohydrazide under reflux conditions (413 K) in polar solvents like methanol, followed by neutralization and recrystallization to yield crystalline products . Alternative routes involve condensation of intermediate 4-amino-triazole derivatives with substituted aldehydes, using glacial acetic acid as a catalyst in ethanol . Key steps include acid-catalyzed fusion and purification via sodium bicarbonate washes to remove unreacted starting materials.

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, studies report a dihedral angle of 67.51° between the triazole and aryl rings, with intermolecular N–H···S and O–H···S interactions stabilizing the crystal lattice . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight. Software suites like SHELXL and WinGX are critical for refining crystallographic data .

Q. What purification methods are recommended for isolating high-purity samples?

Recrystallization from methanol or ethanol-water mixtures is commonly used to remove impurities. Column chromatography with silica gel (ethyl acetate/hexane eluent) may resolve structurally similar byproducts. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) or melting point analysis (reported range: 475–477 K) .

Q. What preliminary assays are used to screen for biological activity?

Initial screening involves in vitro antimicrobial tests (e.g., agar diffusion against E. coli or S. aureus) and anti-inflammatory assays (COX-2 inhibition). For example, triazole-thione derivatives exhibit IC₅₀ values <10 µM in COX-2 inhibition studies, suggesting potential therapeutic relevance .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Yields depend on reaction time, temperature, and catalyst selection. For instance, extending reflux duration to 18 hours in DMSO improves cyclization efficiency (65% yield) . Microwave-assisted synthesis reduces reaction times by 50% while maintaining >90% purity. Solvent choice (e.g., DMF vs. ethanol) also impacts byproduct formation; kinetic studies using HPLC-MS can identify optimal conditions .

Q. How do hydrogen-bonding interactions influence crystallographic packing?

In the title compound, N2–H2···O1 and O1–H1···S1 bonds form 1D chains, which propagate into a 3D framework via weak C–H···π interactions. These interactions reduce lattice symmetry (space group P1) and affect solubility. Comparative studies with fluorinated analogs show altered hydrogen-bonding patterns, impacting thermal stability .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals, revealing a HOMO-LUMO gap of ~4.5 eV, indicative of moderate reactivity. Docking simulations (AutoDock Vina) predict strong binding to COX-2 (binding energy: −9.2 kcal/mol) via hydrophobic interactions with the 2,4-dichlorobenzyl group .

Q. How do substituents modulate biological activity in triazole-thione derivatives?

Electron-withdrawing groups (e.g., Cl, Br) at the benzyl position enhance antimicrobial potency by increasing lipophilicity (logP >3.0). Conversely, methoxy substituents reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies show that 2,4-dichloro substitution improves IC₅₀ values by 40% compared to unsubstituted analogs .

Q. How can contradictory biological activity data be resolved?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL for C. albicans) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Statistical error analysis (Grubbs’ test) identifies outliers, while dose-response curves (nonlinear regression) confirm reproducibility. Cross-validation with in vivo models (e.g., murine infection) resolves false positives .

Q. How do X-ray crystallography data compare with computational predictions?

DFT-optimized geometries align closely with experimental bond lengths (mean deviation: 0.02 Å), but dihedral angles may differ by 2–5° due to crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions, showing 12% contribution from S···H contacts in the crystal vs. 8% in gas-phase simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.